3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol
Description
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol is a fluorinated aromatic propanol derivative characterized by a phenyl ring substituted with a fluorine atom at the 3-position and a trifluoromethoxy group at the 4-position. The fluorine and trifluoromethoxy substituents are electron-withdrawing groups (EWGs), which may enhance metabolic stability, acidity, and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F4O2/c11-8-6-7(2-1-5-15)3-4-9(8)16-10(12,13)14/h3-4,6,15H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHMTZCRLVZMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCO)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol typically involves the reaction of 3-fluoro-4-trifluoromethoxybenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Halogenation or other electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propanal or 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propanone.
Reduction: Formation of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propane.
Substitution: Formation of various halogenated derivatives.
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique fluorinated structure allows for various chemical reactions, such as:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: It can be reduced to yield different alcohol derivatives.
- Substitution Reactions: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions, enhancing the compound's versatility in synthetic chemistry.
Biology
Research has indicated that 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol exhibits potential biological activity. Studies focus on its interaction with biological targets, suggesting:
- Antimicrobial Activity: Fluorinated compounds often disrupt microbial cell membranes, enhancing their antimicrobial properties.
- Enzyme Inhibition: The trifluoromethoxy group may improve inhibition of specific enzymes, critical for therapeutic actions against various diseases .
Medicine
The compound is explored for its potential therapeutic applications:
- Drug Development: It is investigated as a precursor for synthesizing novel pharmaceuticals due to its unique structural features that enhance binding affinity to biological targets.
- Central Nervous System Activity: Similar compounds have shown selective inhibition of serotonin uptake, indicating potential antidepressant properties .
Industry
In industrial applications, this compound is utilized to produce materials with specific chemical properties:
- Polymers and Coatings: Its unique chemical structure allows for the development of advanced materials with tailored characteristics for various applications in coatings and polymer science.
Case Study 1: Antimicrobial Properties
A study demonstrated that fluorinated compounds similar to 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol exhibited enhanced antimicrobial effects against a range of bacterial strains. The presence of fluorine atoms was found to increase membrane permeability, leading to greater efficacy in disrupting microbial growth .
Case Study 2: Drug Development
In a research project focused on developing selective GSK-3β inhibitors, derivatives of this compound were synthesized and tested for their ability to penetrate the blood-brain barrier effectively. The findings indicated that modifications to the trifluoromethoxy group significantly improved the binding affinity and selectivity of these compounds .
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethoxy groups can enhance its binding affinity and specificity, leading to potential therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fluorinated vs. Non-Fluorinated Analogs
1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol () :
This compound features two trifluoromethyl (-CF₃) groups at the 3- and 5-positions of the phenyl ring. Compared to the target compound, the additional CF₃ group increases molecular weight (MW: 290.2 g/mol) and lipophilicity. The presence of CF₃ groups is associated with strong EW effects, as evidenced by distinct ¹⁹F NMR signals at δ -63.6 ppm (CF₃) . In contrast, the target compound’s trifluoromethoxy (-OCF₃) group may exhibit similar EW effects but with altered steric and electronic profiles.- 3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-ol (): This analog replaces the propanol chain with a propynyl group (-C≡C-CH₂OH). The triple bond introduces rigidity and reduces solubility in polar solvents. The trifluoromethoxy group’s ¹⁹F NMR signal (δ -57.8 ppm) is upfield-shifted compared to CF₃ groups, reflecting differences in electronic environments .
Amino-Substituted Analogs
- (S)-2-(4-Trifluoromethyl-phenyl-amino)-propan-1-ol (): The amino (-NH-) group at the para position introduces hydrogen-bonding capability, enhancing solubility in polar solvents. The trifluoromethyl group (-CF₃) at the same position increases acidity (pKa ~8–10) compared to the target compound’s -OCF₃ group .
Grignard Reactions ( vs. )
- 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-ol is synthesized via a Grignard reaction between 3',5'-bis(trifluoromethyl)benzaldehyde and EtMgBr, yielding 43% after purification .
- 3-(2-Isopropyl-5-methylphenoxy)propan-1-ol () employs nucleophilic substitution with 1-bromopropane, achieving yields up to 73%. The target compound may require similar strategies, with fluorinated aldehydes as starting materials.
Column Chromatography ()
- 3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol is purified using silica gel chromatography (DCM:MeOH, 9:0.5), yielding 71% . This highlights the importance of solvent polarity in isolating fluorinated propanols.
Thermal and Spectral Properties
Biological Activity
3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol, also known as 1-[3-fluoro-4-(trifluoromethoxy)phenyl]propan-1-ol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol is C10H11F4O2, with a molar mass of 253.19 g/mol. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F4O2 |
| Molar Mass | 253.19 g/mol |
| CAS Number | 1272727-65-7 |
| Synonyms | Benzenepropanol |
The biological activity of 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group significantly influences its binding affinity to proteins and enzymes, which can lead to modulation of various biochemical pathways. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced potency in enzyme inhibition and receptor binding compared to their non-fluorinated counterparts .
Enzyme Inhibition
Studies have demonstrated that the compound exhibits notable inhibitory effects on several enzymes, including monoamine oxidase (MAO) and serotonin transporters. For example, related compounds with similar structural motifs have shown IC50 values in the nanomolar range for MAO-B inhibition, suggesting that 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol may possess comparable activity .
Antidepressant Potential
Given its interaction with serotonin transporters, there is potential for this compound to be explored as an antidepressant. The presence of fluorine atoms has been linked to increased efficacy in serotonin reuptake inhibition, a common mechanism in many antidepressants .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds similar to 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol:
- Monoamine Oxidase Inhibition : A study found that a series of fluorinated compounds exhibited strong inhibitory activity against MAO-B, with some derivatives showing IC50 values as low as 4.7 nM . This suggests that modifications similar to those in 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol could enhance therapeutic efficacy.
- Serotonin Transporter Affinity : Research has indicated that fluorinated phenyl derivatives can significantly enhance binding affinity for serotonin transporters, which is crucial for developing new antidepressant therapies .
Q & A
Q. What are the recommended synthetic routes for 3-(3-Fluoro-4-trifluoromethoxy-phenyl)-propan-1-ol?
Methodological Answer: The synthesis can involve multi-step strategies:
- Step 1: Friedel-Crafts alkylation to introduce the propanol chain. For example, reacting 3-fluoro-4-trifluoromethoxybenzene with propanal in the presence of a Lewis acid (e.g., AlCl₃) .
- Step 2: Reduction of intermediate carbonyl groups using NaBH₄ or LiAlH₄ to yield the alcohol .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or fractional distillation .
Key Considerations:
Q. How can the purity and structure of this compound be validated?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine environments (δ ~ -55 to -60 ppm for CF₃O groups) and ¹H NMR for propanol chain protons (δ 1.5–3.5 ppm) .
- HPLC-MS: Reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and molecular ion peaks (m/z ~252 for [M+H]⁺) .
- Melting Point Analysis: Compare observed values with literature data (if available) to detect impurities .
Q. What are the primary reactivity trends of the hydroxyl group in this compound?
Methodological Answer: The hydroxyl group undergoes typical alcohol reactions:
- Oxidation: Convert to a ketone using CrO₃ in acetic acid or Swern oxidation (oxalyl chloride/DMSO) .
- Esterification: React with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters .
- Protection: Use tert-butyldimethylsilyl (TBS) chloride in DMF to protect the -OH group during further functionalization .
Note: Fluorinated aryl groups may sterically hinder reactions; optimize solvent polarity (e.g., DMF or THF) .
Q. What safety protocols are recommended for handling fluorinated propanol derivatives?
Methodological Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles. Use fume hoods for volatile intermediates .
- Waste Disposal: Collect fluorinated waste separately; incinerate at high temperatures to avoid toxic byproducts .
- Emergency Response: For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How can regioselective functionalization of the aryl ring be achieved?
Methodological Answer:
- Directed Ortho-Metalation (DoM): Use a directing group (e.g., -OMe) to install substituents at specific positions. For example, lithiation with LDA followed by quenching with electrophiles .
- Cross-Coupling: Suzuki-Miyaura coupling with boronic acids (Pd(PPh₃)₄, Na₂CO₃) to introduce aryl/heteroaryl groups .
- Computational Guidance: Use tools like Molfinder to predict reactive sites via electron density maps or Fukui indices .
Q. What strategies are effective for studying the compound’s metabolic stability in biological systems?
Methodological Answer:
Q. How can computational modeling optimize this compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to fluorophore-tagged proteins (e.g., cytochrome P450). Focus on hydrogen bonding with the hydroxyl group and hydrophobic interactions with CF₃O .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., with GPCRs) .
- QSAR Analysis: Corate substituent effects (e.g., fluorine vs. chlorine) on bioactivity using descriptors like logP and polar surface area .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents .
- Asymmetric Catalysis: Employ Jacobsen’s epoxidation or Sharpless dihydroxylation for prochiral intermediates .
- Crystallization: Induce diastereomeric salt formation with chiral acids (e.g., tartaric acid) .
Q. How does the trifluoromethoxy group influence spectroscopic and physicochemical properties?
Methodological Answer:
Q. What advanced applications exist for fluorinated propanol derivatives in materials science?
Methodological Answer:
- Liquid Crystals: Incorporate into mesogens to lower melting points and improve dielectric anisotropy .
- Polymer Additives: Use as chain-transfer agents in fluoropolymer synthesis (e.g., PTFE modifications) .
- Surface Coatings: Functionalize silica nanoparticles via silane coupling for water-repellent materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
